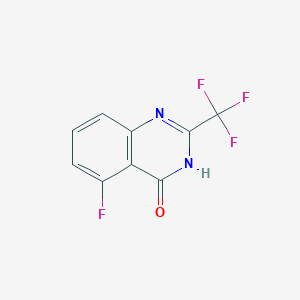

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorine atom at the 5th position and a trifluoromethyl group at the 2nd position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Fluor-2-(Trifluormethyl)chinazolin-4(1H)-on umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung von 2-Amino-5-fluorbenzonitril und 2,2,2-Trifluoracetophenon.

Cyclisierungsreaktion: Der Schlüsselschritt beinhaltet die Cyclisierung von 2-Amino-5-fluorbenzonitril mit 2,2,2-Trifluoracetophenon in Gegenwart eines geeigneten Katalysators, wie z. B. einer Lewis-Säure, zur Bildung des Chinazolinrings.

Oxidation: Das resultierende Zwischenprodukt wird dann zu 5-Fluor-2-(Trifluormethyl)chinazolin-4(1H)-on oxidiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, Hochdurchsatz-Screening zur Katalysatoroptimierung und fortschrittliche Reinigungsverfahren, um hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Fluor-2-(Trifluormethyl)chinazolin-4(1H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom und die Trifluormethylgruppe können an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kondensationsreaktionen: Sie kann Kondensationsreaktionen mit verschiedenen Nucleophilen eingehen, um neue heterocyclische Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat in polaren aprotischen Lösungsmitteln.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinazoline, die für spezifische Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

5-Fluor-2-(Trifluormethyl)chinazolin-4(1H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor untersucht, insbesondere bei der Hemmung von Kinasen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs- und antimikrobielle Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. hoher thermischer Stabilität und Beständigkeit gegen chemische Degradation.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-2-(Trifluormethyl)chinazolin-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann die Aktivität bestimmter Kinasen hemmen, indem sie an ihre aktiven Zentren bindet, wodurch die Phosphorylierung von Zielproteinen blockiert wird. Diese Hemmung kann zur Störung von Signalwegen führen, die an Zellproliferation und -überleben beteiligt sind, was sie zu einem potenziellen Kandidaten für die Krebstherapie macht.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Phenylchinazolin: Fehlen die Fluor- und Trifluormethylgruppen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

5-Fluorchinazolin: Enthält nur das Fluoratom, ohne die Trifluormethylgruppe.

2-(Trifluormethyl)chinazolin: Enthält nur die Trifluormethylgruppe, ohne das Fluoratom.

Einzigartigkeit

5-Fluor-2-(Trifluormethyl)chinazolin-4(1H)-on ist einzigartig aufgrund des Vorhandenseins sowohl des Fluoratoms als auch der Trifluormethylgruppe, die zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität beitragen. Diese funktionellen Gruppen verbessern die Fähigkeit der Verbindung, mit molekularen Zielstrukturen zu interagieren und verbessern ihre Stabilität unter verschiedenen Bedingungen.

Biologische Aktivität

5-Fluoro-2-(trifluoromethyl)quinazolin-4(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The compound features a quinazolinone core with a fluorine and a trifluoromethyl group, which contribute to its biological properties. The presence of these electron-withdrawing groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : This compound has shown promising results as an inhibitor of various cancer cell lines.

- Enzyme Inhibition : It acts as a dual inhibitor of PI3K and HDAC enzymes, which are crucial in cancer cell proliferation and survival.

- Antiviral Properties : Recent studies indicate potential efficacy against viral targets, including SARS-CoV-2.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Protein Kinases : The compound inhibits key kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.

- Modulation of Epigenetic Factors : By inhibiting HDACs, it alters the acetylation status of histones, affecting gene expression linked to cell cycle regulation and apoptosis.

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 2.09 | PI3K/HDAC inhibition |

| HepG2 (Liver) | 2.08 | Induction of apoptosis |

| A549 (Lung) | 1.75 | Inhibition of EGFR |

| PC3 (Prostate) | 3.00 | Modulation of cell cycle |

These results indicate that the compound exhibits potent anticancer activity across multiple cancer types, making it a candidate for further development.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on PI3K and HDAC enzymes. A comparative analysis revealed that:

- This compound showed higher potency than other derivatives in inhibiting PI3K isoforms.

- It demonstrated selectivity towards HDAC6, indicating potential for treating cancers with specific epigenetic profiles.

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to significant apoptosis through activation of caspase pathways.

- SARS-CoV-2 Inhibition : In vitro assays indicated that the compound inhibited the main protease (Mpro) of SARS-CoV-2 with an IC50 value comparable to established inhibitors, suggesting potential use in antiviral therapies.

Eigenschaften

Molekularformel |

C9H4F4N2O |

|---|---|

Molekulargewicht |

232.13 g/mol |

IUPAC-Name |

5-fluoro-2-(trifluoromethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H4F4N2O/c10-4-2-1-3-5-6(4)7(16)15-8(14-5)9(11,12)13/h1-3H,(H,14,15,16) |

InChI-Schlüssel |

GAKRRDYWCDGLQO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC(=N2)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.